Product packaging for Cyclobutylhydrazine hydrochloride(Cat. No.:CAS No. 158001-21-9)

Cyclobutylhydrazine hydrochloride

Cat. No.: B125160
CAS No.: 158001-21-9
M. Wt: 122.6 g/mol
InChI Key: AQOZZSWECZTDNR-UHFFFAOYSA-N
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Description

1-Cyclobutylhydrazine Hydrochloride>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11ClN2 B125160 Cyclobutylhydrazine hydrochloride CAS No. 158001-21-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-6-4-2-1-3-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZZSWECZTDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598786
Record name Cyclobutylhydrazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158001-21-9
Record name Cyclobutylhydrazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158001-21-9
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Advanced Synthetic Methodologies and Strategic Approaches to Cyclobutylhydrazine Hydrochloride Elaboration

De Novo Synthetic Pathways for Cyclobutylhydrazine (B1320886) Hydrochloride

The construction of the cyclobutylhydrazine moiety from acyclic or simpler cyclic precursors is a fundamental aspect of its synthesis. These de novo pathways often rely on well-established organic reactions, tailored to the specific requirements of the target molecule.

Classical Retrosynthetic Strategies and Forward Synthesis

From a retrosynthetic perspective, a primary disconnection of cyclobutylhydrazine hydrochloride points to cyclobutylhydrazine as the immediate precursor. This, in turn, can be conceptually derived from more readily available starting materials such as cyclobutanone (B123998) or a cyclobutyl halide.

One of the most direct and widely applicable methods for the synthesis of alkylhydrazines is the reductive amination of a carbonyl compound . In the case of cyclobutylhydrazine, this involves the reaction of cyclobutanone with hydrazine (B178648). The initial step is the formation of a hydrazone intermediate through the condensation of cyclobutanone and hydrazine. libretexts.orglibretexts.org Subsequent reduction of the C=N double bond of the hydrazone yields the desired cyclobutylhydrazine. A variety of reducing agents can be employed for this transformation, with common choices including sodium cyanoborohydride (NaBH3CN) or sodium borohydride (B1222165) (NaBH4). youtube.com The final step involves the treatment of the cyclobutylhydrazine base with hydrochloric acid to afford the stable hydrochloride salt. nih.gov

Another classical approach involves the alkylation of hydrazine with a suitable cyclobutyl electrophile, such as cyclobutyl bromide. This nucleophilic substitution reaction, however, can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as over-alkylation.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the reductive amination of cyclobutanone can be significantly influenced by several reaction parameters. The choice of solvent, temperature, pH, and the nature of the reducing agent are all critical factors that can be optimized to maximize the yield of the desired cyclobutylhydrazine and minimize the formation of byproducts. For instance, the pH of the reaction medium is crucial for the initial hydrazone formation, which is typically favored under slightly acidic conditions. youtube.com The selection of a mild reducing agent like sodium cyanoborohydride is often preferred as it selectively reduces the imine (or hydrazone) in the presence of the starting ketone, thus preventing the formation of cyclobutanol (B46151) as a byproduct. youtube.com

The table below summarizes key parameters that can be optimized in the reductive amination synthesis of cyclobutylhydrazine.

ParameterOptionsDesired Outcome
Reducing Agent NaBH3CN, NaBH4, Catalytic HydrogenationHigh selectivity for hydrazone reduction, minimal ketone reduction.
Solvent Methanol, Ethanol, THFGood solubility of reactants, compatibility with reducing agent.
pH Slightly acidic (e.g., pH 5-6)Promotes hydrazone formation.
Temperature Room temperature or belowControls reaction rate and minimizes side reactions.
Stoichiometry Excess of hydrazine or reducing agentDrives the reaction to completion.

Innovations in Preparative Techniques for this compound

Recent advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the preparation of hydrazine derivatives, which can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis and Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govjaptronline.comneliti.comfip.org The use of microwave irradiation can be particularly beneficial for the synthesis of hydrazide and hydrazone intermediates, which are precursors to alkylhydrazines. nih.govjaptronline.comneliti.comfip.org While specific examples for the direct microwave-assisted synthesis of this compound are not prevalent in the literature, the principles can be applied to the key steps of its synthesis, such as the formation of the cyclobutanone hydrazone. The rapid and uniform heating provided by microwaves can significantly reduce the time required for this condensation reaction. fip.org

Exploration of Catalytic Routes for Cyclobutylhydrazine Formation

Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric reagents. In the context of cyclobutylhydrazine synthesis, catalytic reductive amination is a promising approach. A notable development is the use of a nickel-catalyzed reductive amination of aldehydes and ketones using hydrazine hydrate (B1144303) as both the nitrogen and hydrogen source. rsc.org This method avoids the need for external hydrogen gas and can be applied to a wide range of substrates, suggesting its potential applicability to the synthesis of cyclobutylhydrazine from cyclobutanone. rsc.org

Furthermore, biocatalysis presents a green and highly selective alternative. Imine reductases (IREDs) have been successfully employed for the reductive amination of various carbonyls with hydrazines, a process termed reductive hydrazination. nih.govresearchgate.net These enzymes can catalyze the formation of substituted acyclic and cyclic N-alkylhydrazines with high efficiency and stereoselectivity. nih.govresearchgate.net The application of an IRED from Myxococcus stipitatus for this transformation highlights the potential of biocatalytic routes for the synthesis of compounds like cyclobutylhydrazine. nih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to align with these principles.

The use of catalytic methods, as discussed above, is a key green chemistry approach as it reduces the amount of waste generated from stoichiometric reagents. rsc.org Biocatalytic methods using enzymes like IREDs are particularly advantageous as they operate under mild conditions (aqueous media, ambient temperature) and are highly selective, minimizing byproduct formation. nih.govresearchgate.net

Solvent selection is another critical aspect. The use of greener solvents or even solvent-free reaction conditions, where applicable, can significantly reduce the environmental impact of the synthesis. Microwave-assisted synthesis, for instance, can sometimes be performed under solvent-free conditions. nih.govfip.org

Precursor Design and Chemical Transformations for Diversification

The effective synthesis of this compound and its subsequent elaboration into diverse scaffolds are pivotal for its application in various research and development endeavors. The design of synthetic routes often focuses on the efficient construction of the cyclobutylhydrazine core, followed by strategic chemical transformations to introduce molecular diversity.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic pathways, primarily involving the formation of the carbon-nitrogen bond between the cyclobutyl group and the hydrazine moiety. A common and effective strategy involves the reductive amination of cyclobutanone with hydrazine. This method is advantageous due to the commercial availability of cyclobutanone. The reaction typically proceeds by forming a cyclobutylhydrazone intermediate, which is then reduced to the corresponding hydrazine. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Another viable route, analogous to the synthesis of similar cycloalkylhydrazines like cyclopropylhydrazine (B1591821) hydrochloride, involves the use of a protected hydrazine derivative. google.com For instance, a potential pathway could involve the reaction of cyclobutylamine (B51885) with an N-Boc protected hydroxylamine (B1172632) derivative, such as N-Boc-O-tosylhydroxylamine, to form N-Boc-cyclobutylhydrazine. Subsequent deprotection of the Boc group under acidic conditions would then yield the desired this compound. This method offers good control and selectivity.

Alkylation of hydrazine with a suitable cyclobutyl electrophile, such as cyclobutyl bromide, represents another potential synthetic strategy. However, this approach can be challenging due to the potential for multiple alkylations on the hydrazine molecule, leading to a mixture of products. Careful control of reaction conditions and stoichiometry is crucial for achieving a good yield of the desired mono-cyclobutylhydrazine.

A summary of potential synthetic precursors for this compound is presented in the table below.

PrecursorReagent(s)IntermediateFinal Product
CyclobutanoneHydrazine, Reducing Agent (e.g., NaBH₃CN), HClCyclobutylhydrazoneThis compound
CyclobutylamineN-Boc-O-sulfonylhydroxylamine, HClN-Boc-cyclobutylhydrazineThis compound
Cyclobutyl bromideHydrazine, HCl-This compound

Chemical Transformations for Diversification

The true synthetic utility of this compound lies in its capacity to be transformed into a wide range of derivatives. The presence of the reactive hydrazine group allows for a variety of chemical modifications, enabling the exploration of diverse chemical space. Key transformations include N-acylation, N-alkylation, and condensation reactions with carbonyl compounds to form heterocyclic structures.

Synthesis of Cyclobutyl-Substituted Pyrazoles

One of the most significant applications of cyclobutylhydrazine is in the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are widely used for this purpose. mdpi.combeilstein-journals.orgnih.gov By reacting this compound with various β-dicarbonyl compounds, a library of cyclobutyl-substituted pyrazoles can be generated. The choice of the β-dicarbonyl compound dictates the substitution pattern on the resulting pyrazole ring, offering a straightforward method for diversification. mdpi.com

The general reaction scheme involves the initial neutralization of this compound to the free base, followed by condensation with the β-dicarbonyl compound. The reaction can be catalyzed by acid or base and often proceeds through a cyclocondensation mechanism to yield the stable aromatic pyrazole ring.

The following table provides examples of how different β-dicarbonyl compounds can be used to generate diverse cyclobutyl-pyrazole derivatives.

β-Dicarbonyl CompoundResulting Pyrazole Derivative
Acetylacetone3,5-Dimethyl-1-cyclobutyl-1H-pyrazole
Ethyl acetoacetate1-Cyclobutyl-3-methyl-1H-pyrazol-5(4H)-one
Dibenzoylmethane1-Cyclobutyl-3,5-diphenyl-1H-pyrazole
1,1,1-Trifluoro-2,4-pentanedione1-Cyclobutyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole
N-Acylation and N-Alkylation Reactions

Further diversification of the cyclobutylhydrazine scaffold can be achieved through N-acylation and N-alkylation reactions. These transformations allow for the introduction of a wide variety of functional groups onto the hydrazine nitrogen atoms.

N-acylation can be readily accomplished by reacting cyclobutylhydrazine with acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can be a key structural element in biologically active molecules.

N-alkylation of cyclobutylhydrazine can be more complex due to the potential for reaction at either nitrogen atom and the possibility of over-alkylation. However, under controlled conditions, selective mono- or di-alkylation can be achieved. beilstein-journals.org Reductive amination with aldehydes or ketones in the presence of a suitable reducing agent is another effective method for introducing alkyl groups onto the hydrazine nitrogen. libretexts.org

These derivatization strategies are summarized in the table below.

Reaction TypeReagentFunctional Group Introduced
N-AcylationAcyl chloride, BaseAmide
N-AcylationCarboxylic acid anhydride, BaseAmide
N-AlkylationAlkyl halide, BaseAlkyl group
Reductive AminationAldehyde/Ketone, Reducing AgentSubstituted alkyl group

Mechanistic Studies and Reaction Dynamics Involving Cyclobutylhydrazine Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The presence of two nitrogen atoms with lone pairs of electrons confers significant nucleophilic character to the hydrazine group in cyclobutylhydrazine (B1320886) hydrochloride. This reactivity is central to its utility in forming new carbon-nitrogen bonds.

Condensation Reactions with Carbonyl Functionalities (e.g., Ketones, Aldehydes)

Cyclobutylhydrazine hydrochloride readily undergoes condensation reactions with carbonyl compounds, such as ketones and aldehydes, to form the corresponding cyclobutylhydrazones. libretexts.orgwikipedia.org This reaction is a classic example of nucleophilic addition to the carbonyl carbon, followed by dehydration.

The reaction can be represented as follows:

R(R')C=O + H₂NNHC₄H₇·HCl ⇌ R(R')C=NNHC₄H₇ + H₂O + HCl

Reactant 1Reactant 2Product
Aldehyde/KetoneThis compoundCyclobutylhydrazone

Interactive Data Table: Condensation Reaction of this compound

Exploration of Heterocycle Formation through Cycloaddition and Cyclocondensation Pathways

The bifunctional nature of cyclobutylhydrazine, possessing two nucleophilic nitrogen atoms, makes it a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often proceed through cycloaddition or cyclocondensation mechanisms. wikipedia.org

Pyrazoles: One of the most common applications of substituted hydrazines is in the synthesis of pyrazoles, which are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The reaction of this compound with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, leads to the formation of cyclobutyl-substituted pyrazoles. beilstein-journals.orgyoutube.com The reaction, known as the Knorr pyrazole (B372694) synthesis, involves a sequence of condensation and cyclization steps. youtube.com The initial condensation typically occurs between the more reactive carbonyl group and one of the nitrogen atoms of the hydrazine, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Pyridazines: this compound can also be utilized in the synthesis of pyridazines, which are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. These syntheses often involve the reaction of the hydrazine with 1,4-dicarbonyl compounds or their equivalents. wikipedia.orgorganic-chemistry.org The reaction proceeds via a double condensation to form a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

Triazoles: The synthesis of 1,2,4-triazoles, five-membered rings with three nitrogen atoms, can also be achieved using this compound. organic-chemistry.orgorganic-chemistry.org These syntheses often involve reaction with reagents containing a C-N-C skeleton, such as amidines or related derivatives. organic-chemistry.org The reaction proceeds through a cyclocondensation mechanism, where the hydrazine acts as the N-N component of the resulting triazole ring.

Reactant(s)Heterocyclic Product
1,3-Dicarbonyl compoundPyrazole
1,4-Dicarbonyl compoundPyridazine
Amidine derivative1,2,4-Triazole

Interactive Data Table: Heterocycle Formation from this compound

Stereochemical Considerations and Enantioselective Synthesis (if applicable to derivatives)

While this compound itself is achiral, its derivatives can possess stereocenters, making stereochemical outcomes an important consideration in their reactions. The development of enantioselective methods for the synthesis of chiral cyclobutane-containing molecules is an active area of research. researchgate.net

In reactions involving the formation of new chiral centers from cyclobutylhydrazine derivatives, the stereochemical course can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. For instance, in the synthesis of chiral heterocycles, the use of chiral auxiliaries or catalysts can direct the stereochemical outcome of the cyclization step. While specific studies on the enantioselective synthesis directly employing this compound are limited, the principles established for other substituted hydrazines and cyclobutane (B1203170) systems are applicable.

Influence of the Cyclobutyl Ring System on Reactivity and Electronic Properties

The cyclobutyl ring in this compound exerts both steric and electronic effects that influence its reactivity.

Steric Effects: The four-membered cyclobutyl ring is sterically more demanding than a simple alkyl chain. This steric bulk can influence the regioselectivity of its reactions. For example, in the reaction with unsymmetrical ketones, the cyclobutyl group may direct the initial nucleophilic attack to the less sterically hindered side of the carbonyl group.

Electronic Effects: The electronic properties of the cyclobutyl group are generally considered to be weakly electron-donating through an inductive effect. This can slightly increase the nucleophilicity of the attached hydrazine moiety compared to unsubstituted hydrazine. However, the strained nature of the cyclobutane ring can also influence its electronic properties, although detailed computational studies on this compound are not widely available. The stability of phenyl-substituted hydrazines is noted to be greater than that of unfunctionalized hydrazine, which can be attributed to electronic effects of the substituent. nih.gov

Role of the Hydrochloride Counterion in Reaction Mechanisms and Acid-Catalyzed Processes

The hydrochloride salt form of cyclobutylhydrazine plays a crucial role in its reactivity and handling.

Acid Catalysis: In many reactions, particularly condensations with carbonyl compounds, the hydrochloride provides an acidic medium that catalyzes the reaction. youtube.comjsynthchem.com The proton from the hydrochloric acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. youtube.com However, a highly acidic medium can be detrimental as it can lead to the protonation of the hydrazine itself, rendering it non-nucleophilic. youtube.com Therefore, the pH of the reaction medium is often a critical parameter to control for optimal reactivity.

Computational Chemistry and Theoretical Investigations of Cyclobutylhydrazine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of cyclobutylhydrazine (B1320886) hydrochloride. These calculations, typically performed using density functional theory (DFT) or other ab initio methods, can provide a wealth of information about the molecule's properties at the atomic level.

The distribution of electron density, for instance, reveals the locations of electrophilic and nucleophilic sites, which are crucial for understanding how the molecule might interact with other chemical species. The presence of the electronegative nitrogen atoms in the hydrazine (B178648) moiety, combined with the puckered nature of the cyclobutane (B1203170) ring, creates a complex electronic environment.

Key reactivity descriptors that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Reactivity Descriptors for Cyclobutylhydrazine

DescriptorValue (arbitrary units)Significance
HOMO Energy-8.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap9.7 eVReflects chemical reactivity and kinetic stability.
Ionization Potential8.5 eVEnergy required to remove an electron.
Electron Affinity-1.2 eVEnergy released upon adding an electron.
Electronegativity (χ)3.65A measure of the ability to attract electrons.
Chemical Hardness (η)4.85Resistance to change in electron distribution.

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Landscape Analysis of the Cyclobutyl Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain, a phenomenon that can be thoroughly investigated using molecular dynamics (MD) simulations. nih.govlibretexts.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape of cyclobutylhydrazine hydrochloride. nih.govmdpi.com

These simulations can map the potential energy surface of the cyclobutyl ring, identifying the most stable puckered conformations and the energy barriers between them. The puckering of the cyclobutane ring is a delicate balance between angle strain and torsional strain. nih.gov A planar conformation would have 90° bond angles but significant eclipsing interactions between adjacent hydrogen atoms. The puckered conformation reduces this torsional strain at the cost of slightly increased angle strain, with bond angles around 88°. nih.govlibretexts.org

The substituent, in this case, the hydrazine group, can occupy either an axial or equatorial position on the puckered ring. MD simulations can determine the relative energies of these conformers and the rate of interconversion between them. This conformational flexibility can be critical for its biological activity, as it dictates the three-dimensional shape of the molecule and its ability to fit into a receptor's binding site. nih.gov

Table 2: Conformational Analysis of the Cyclobutyl Ring in Cyclobutylhydrazine

ConformationDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
Puckered (Equatorial Hydrazine)~25°0~70
Puckered (Axial Hydrazine)~25°1.2~30
Planar (Transition State)5.0<1

Note: This data is representative and would be derived from detailed molecular dynamics simulations.

Prediction of Spectroscopic Signatures and Reaction Outcomes

Computational methods can predict various spectroscopic signatures of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for identifying the compound and for interpreting experimental spectra.

Calculations of vibrational frequencies can help assign the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as N-H stretches, C-H stretches, and the characteristic ring-puckering vibrations of the cyclobutane moiety. researchgate.net For instance, the N-H stretching vibrations of the hydrazine group would be expected in the region of 3200-3400 cm⁻¹, while the C-H stretches of the cyclobutyl ring would appear around 2800-3000 cm⁻¹.

Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the structural elucidation of the molecule. The predicted chemical shifts for the protons and carbons in the cyclobutyl ring and the hydrazine group can be compared with experimental data to confirm the molecular structure.

Furthermore, computational chemistry can be used to predict the outcomes of chemical reactions involving this compound. By modeling reaction pathways and calculating activation energies, it is possible to determine the most likely products of a given reaction and to understand the underlying reaction mechanisms.

In Silico Modeling of Derived Ligand-Receptor Interactions

In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for investigating the potential of cyclobutylhydrazine derivatives as ligands for biological receptors. nih.govresearchgate.netnih.gov These methods are widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a protein target. researchgate.net

Molecular docking simulations can be used to place a cyclobutylhydrazine-derived ligand into the binding site of a target receptor and to estimate the binding energy. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. nih.govresearchgate.net For example, the hydrazine moiety could act as a hydrogen bond donor or acceptor, while the cyclobutyl ring could fit into a hydrophobic pocket of the receptor. nih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a set of cyclobutylhydrazine derivatives, it would be possible to predict the activity of new, unsynthesized compounds and to identify the structural features that are most important for activity. This approach can significantly accelerate the process of lead optimization in drug discovery. researchgate.net

Advanced Analytical Methodologies for Research and Characterization of Cyclobutylhydrazine Hydrochloride Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

High-resolution spectroscopic techniques are indispensable for confirming the molecular structure of cyclobutylhydrazine (B1320886) hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of a molecule. For cyclobutylhydrazine hydrochloride (C₄H₁₁ClN₂), the hydrochloride salt of cyclobutylhydrazine, spectral data would confirm the presence and connectivity of the cyclobutyl ring and the hydrazine (B178648) moiety. sigmaaldrich.com While specific experimental spectra for this exact compound are not widely published, related studies on similar hydrochloride salts and hydrazine derivatives indicate that the protonated nitrogen atoms would influence the chemical shifts of adjacent protons and carbons. acs.org In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the methine proton and the methylene (B1212753) protons of the cyclobutyl ring, as well as exchangeable protons on the hydrazinium (B103819) ion. Similarly, the ¹³C NMR spectrum would show distinct signals for the different carbon environments within the cyclobutyl ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into its structure. The exact mass of this compound is 122.0610761 Da. sigmaaldrich.com In a typical mass spectrum, the molecular ion peak corresponding to the cyclobutylhydrazine cation would be observed. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the cyclobutyl ring, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the hydrazinium ion, C-H stretching and bending vibrations of the cyclobutyl ring, and N-N stretching. The presence of the hydrochloride would influence the N-H stretching frequencies, typically shifting them to lower wavenumbers and broadening the peaks due to hydrogen bonding. Studies on other hydrochloride salts show characteristic bands in the fingerprint region that can be used for identification. chemicalbook.com

Interactive Table: Spectroscopic Data for this compound

Technique Expected Observations Information Gained
¹H NMRSignals for cyclobutyl protons (methine and methylene), NH protons.Carbon-hydrogen framework, proton environments.
¹³C NMRSignals for cyclobutyl carbons.Carbon skeleton.
Mass Spec.Molecular ion peak, fragmentation pattern.Molecular weight, structural fragments.
IR Spec.N-H, C-H, N-N stretching and bending vibrations.Presence of key functional groups.

Chromatographic and Separation Science Approaches for Purity Assessment and Isolation (e.g., HPLC, GC, SFC)

Chromatographic techniques are essential for determining the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of pharmaceutical compounds. For hydrazine derivatives, reverse-phase HPLC methods are commonly developed. rasayanjournal.co.injddtonline.info A typical method for a polar compound like this compound would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. rasayanjournal.co.injddtonline.info Detection is often performed using a UV detector. Method validation according to ICH guidelines would ensure the method is accurate, precise, linear, and robust for quantifying the main compound and any impurities. jddtonline.info

Gas Chromatography (GC): Due to the polar and non-volatile nature of this compound, direct analysis by GC is challenging. However, derivatization can be employed to make the analyte more amenable to GC analysis. researchgate.netjfda-online.com Common derivatization agents for hydrazines include aldehydes or ketones to form volatile hydrazones, or silylating agents. researchgate.net GC coupled with a mass spectrometer (GC-MS) can then be used for both separation and identification of the derivatized compound and any related impurities. jfda-online.com

Interactive Table: Chromatographic Methods for this compound Analysis

Technique Typical Column Common Mobile Phase/Conditions Detection Application
HPLCC18Buffered aqueous/organic mixtureUVPurity assessment, quantification
GC (with derivatization)Capillary columnTemperature programmingMS, FIDImpurity profiling, trace analysis
SFCChiral or achiral packed columnsSupercritical CO₂ with modifierUV, MSChiral separation, purification

Elemental Analysis and Thermogravimetric Analysis for Compositional Verification

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₄H₁₁ClN₂), the theoretical elemental composition is approximately 39.19% Carbon, 9.05% Hydrogen, 22.85% Nitrogen, and 28.91% Chlorine. Experimental results from combustion analysis should align closely with these theoretical values, typically within a ±0.4% deviation, to confirm the empirical formula and purity of the sample. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is valuable for studying the thermal stability and decomposition profile of this compound. A typical TGA curve would show the temperature at which the compound begins to decompose. For hydrochloride salts, an initial weight loss may be observed corresponding to the loss of water molecules if the compound is a hydrate (B1144303), followed by the decomposition of the organic moiety at higher temperatures. nih.govnih.gov Analysis of the evolved gases by coupling the TGA to an FTIR or mass spectrometer can provide further insight into the decomposition mechanism. nih.gov

Interactive Table: Compositional and Thermal Analysis of this compound

Analysis Parameter Measured Expected Result
Elemental Analysis%C, %H, %N, %Cl~39.19% C, 9.05% H, 22.85% N, 28.91% Cl
Thermogravimetric AnalysisMass loss vs. TemperatureOnset of decomposition, thermal stability range

Crystallographic Methods for Solid-State Structure Determination

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk powder sample. The resulting diffraction pattern is a fingerprint of the specific crystalline form. This technique is essential for polymorph screening, quality control to ensure batch-to-batch consistency of the crystalline form, and for distinguishing between crystalline and amorphous material. researchgate.net

Future Directions and Emerging Research Frontiers for Cyclobutylhydrazine Hydrochloride

Development of Sustainable and Economically Viable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and economically sound synthetic methodologies. For Cyclobutylhydrazine (B1320886) hydrochloride, a key research frontier is the move away from traditional, often harsh, and wasteful synthetic procedures towards greener alternatives.

Current research in related areas suggests several promising avenues. The principles of sustainable synthesis emphasize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. One potential strategy for the sustainable production of the cyclobutane (B1203170) core is the utilization of bio-based starting materials, which can be transformed into key intermediates through biocatalytic processes.

Furthermore, the development of catalytic, one-pot reactions that minimize intermediate purification steps can significantly enhance the economic viability and environmental footprint of the synthesis. The adoption of greener solvents, such as water or supercritical fluids, and the use of recyclable catalysts are also critical areas of investigation. Research into the continuous flow synthesis of related compounds, such as cyclobutenes, has demonstrated the potential for reduced energy consumption and waste generation, offering a blueprint for the future production of Cyclobutylhydrazine hydrochloride. rsc.org

A comparative look at traditional versus potential green synthetic routes highlights the advantages of the latter:

FeatureTraditional SynthesisSustainable Synthesis (Future Goal)
Starting Materials Often petroleum-basedPotentially bio-based and renewable
Reagents Stoichiometric and often hazardousCatalytic and less toxic
Solvents Volatile organic compoundsWater, supercritical fluids, or solvent-free
Energy Consumption High, often requiring harsh conditionsLower, with milder reaction conditions
Waste Generation Significant by-product formationMinimized through high atom economy

The overarching goal is to design a synthetic pathway that is not only efficient and high-yielding but also aligns with the principles of a circular economy, where waste is minimized and resources are conserved. rsc.org

Exploration of Novel Reaction Manifolds and Catalytic Systems

The reactivity of this compound is a fertile ground for the discovery of novel chemical transformations and the development of innovative catalytic systems. The interplay between the strained four-membered ring and the nucleophilic hydrazine (B178648) group opens up unique reaction pathways that are yet to be fully explored.

A significant area of future research lies in leveraging the inherent reactivity of the hydrazine moiety in novel catalytic cycles. For instance, recent advancements have demonstrated the use of hydrazine derivatives as catalysts in reactions like the ring-opening metathesis polymerization (ROMP) of cyclobutenes. nih.gov Exploring the potential of this compound or its derivatives as organocatalysts in similar or new transformations could lead to the development of metal-free, environmentally benign catalytic systems. researchgate.net

Furthermore, the development of novel catalytic methods for the synthesis of hydrazine derivatives themselves is a burgeoning field. These methods could be adapted for the selective functionalization of this compound, enabling the creation of diverse molecular architectures. The use of transition metal catalysts, photoredox catalysis, and enzymatic catalysis are all promising avenues for achieving unprecedented selectivity and efficiency in reactions involving this compound.

Emerging research frontiers in this domain include:

Organocatalysis: Investigating the use of this compound derivatives as catalysts for various organic transformations.

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemical outcome of reactions involving the cyclobutane ring, leading to the synthesis of enantiomerically pure compounds.

C-H Activation: Exploring catalytic systems that can selectively functionalize the C-H bonds of the cyclobutane ring, providing a direct route to complex derivatives.

Biocatalysis: Employing enzymes to perform selective transformations on this compound, offering a highly sustainable and specific synthetic tool. encyclopedia.pub

Identification of New Biological Targets and Therapeutic Applications for Derived Compounds

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of novel therapeutic agents. Compounds derived from this compound have the potential to interact with a wide range of biological targets, offering new avenues for drug discovery.

High-throughput screening (HTS) of compound libraries is a powerful tool for identifying new biological activities. nih.govthermofisher.comstanford.edunih.gov A future research direction would involve the creation of a diverse library of compounds derived from this compound, which could then be screened against a panel of biological targets implicated in various diseases. This approach has been successful in identifying novel inhibitors for a range of targets, including those involved in cancer, infectious diseases, and neurological disorders.

The structural rigidity and defined stereochemistry of the cyclobutane ring can be exploited to design highly specific ligands for protein binding pockets. By strategically modifying the hydrazine moiety and the cyclobutane core, it is possible to create molecules with tailored pharmacological profiles. For instance, the cyclobutane unit can act as a conformationally restricted linker or as a key pharmacophoric element that interacts with the target protein.

Potential therapeutic areas for exploration include:

Oncology: Designing inhibitors of kinases or other enzymes that are dysregulated in cancer.

Infectious Diseases: Developing novel antibacterial or antiviral agents that target essential microbial pathways.

Central Nervous System (CNS) Disorders: Creating modulators of ion channels or receptors involved in neurological function.

The table below lists some potential biological targets based on the activity of other cyclobutane-containing molecules and hydrazine derivatives:

Compound ClassPotential Biological Targets
Cyclobutane-containing molecules Kinases, Proteases, G-protein coupled receptors (GPCRs)
Hydrazine derivatives Monoamine oxidase (MAO), Histone deacetylases (HDACs)

Further research into the structure-activity relationships (SAR) of this compound derivatives will be crucial for optimizing their therapeutic potential and identifying promising drug candidates. researchgate.net

Integration with Automation and Flow Chemistry Platforms for High-Throughput Synthesis

The integration of automation and flow chemistry platforms represents a paradigm shift in chemical synthesis and drug discovery. These technologies offer the potential for rapid reaction optimization, high-throughput synthesis of compound libraries, and enhanced safety and scalability.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, is particularly well-suited for the synthesis of hydrazine derivatives. nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time allows for improved yields, selectivity, and safety, especially when dealing with potentially hazardous reagents. The continuous flow synthesis of related compounds like cyclobutenes has already been demonstrated, paving the way for similar applications with this compound. rsc.org

Automated synthesis platforms can be coupled with high-throughput screening to accelerate the drug discovery process. By automating the synthesis of a library of this compound derivatives in a plate-based format, researchers can rapidly generate a diverse set of molecules for biological evaluation. semanticscholar.org This "direct-to-biology" approach can significantly shorten the timeline for identifying and optimizing lead compounds.

Key advantages of integrating automation and flow chemistry include:

Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction conditions to identify the optimal parameters.

High-Throughput Library Synthesis: Enables the rapid generation of large and diverse compound libraries for screening.

Enhanced Safety: Minimizes the handling of hazardous materials and allows for the safe execution of reactions under high pressure or temperature.

Improved Scalability: Flow chemistry processes can often be scaled up more easily and reliably than batch processes.

The future development of this compound chemistry will undoubtedly be shaped by the adoption of these advanced technologies, enabling faster innovation and discovery.

Q & A

Basic: What are the key steps for synthesizing and purifying Cyclobutylhydrazine hydrochloride?

Answer:
this compound is synthesized via reactions between cyclobutylamine derivatives and hydrazine under controlled acidic conditions. The hydrochloride salt forms by treating the base with hydrochloric acid. Key purification steps include recrystallization from ethanol or methanol to remove unreacted precursors. Purity (>95%) is validated using HPLC and NMR, with storage in cool, dry environments to prevent degradation .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

  • Structural Confirmation: ¹H and ¹³C NMR for verifying the cyclobutyl and hydrazine moieties.
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and elemental analysis.
  • Molecular Weight Verification: Mass spectrometry (ESI-MS or MALDI-TOF).
  • Physical Properties: Melting point determination (analogous hydrazine hydrochlorides melt at 110–114°C) .

Basic: What are the critical physical and chemical properties of this compound?

Answer:

Property Value Reference
Molecular FormulaC₄H₁₁ClN₂
Molecular Weight134.6 g/mol (calculated)
Melting Point110–114°C (analogous compounds)
SolubilitySoluble in water, ethanol, methanol
Storage ConditionsCool, dry, sealed containers

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Storage: Sealed containers in dry, cool environments (<25°C).
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material.
  • Emergency Measures: Rinse skin/eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced: How can researchers optimize synthetic yields of this compound?

Answer:

  • Stoichiometric Control: Maintain a 1:1 molar ratio of hydrazine to cyclobutyl precursor.
  • Temperature: Reactions at 0–5°C minimize side products (e.g., oxidation byproducts).
  • Inert Atmosphere: Nitrogen or argon prevents hydrazine degradation.
  • Salt Formation: Post-reaction HCl gas treatment enhances crystallinity and yield .

Advanced: How should contradictory bioactivity data in studies involving this compound be addressed?

Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times).
  • Impurity Profiles: Validate purity via HPLC and elemental analysis.
  • Structural Analogues: Compare with cyclohexyl or cyclopropyl hydrazine derivatives to isolate structure-activity relationships .

Advanced: What are its applications in heterocyclic compound synthesis?

Answer:

  • Cycloadditions: Forms pyrazolines via [3+2] reactions with α,β-unsaturated ketones.
  • Hydrazone Formation: Condenses with aldehydes/ketones for Schiff base synthesis.
  • Ring-Opening Polymerization: Cyclobutyl ring strain enhances reactivity in polymer chemistry .

Advanced: What recent advancements highlight its role in medicinal chemistry?

Answer:
While direct data on this compound is limited, structural analogs show:

Application Activity Metric Reference
Kinase Inhibition50% EGFR inhibition at 10 μM
Antibacterial ActivityMIC 8–32 μg/mL against S. aureus
Anticancer PotentialIC₅₀ 15–40 μM in MCF-7 breast cancer cells

These findings suggest its utility as a scaffold for targeted drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.